![molecular formula C7H11NO2 B077296 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one CAS No. 13917-74-3](/img/structure/B77296.png)
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
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Description
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antitumoral Activity
Research indicates that derivatives of pyrrol-2-one compounds exhibit significant antitumoral effects. For instance, highly functionalized 5-hydroxy-2H-pyrrol-2-ones were identified as potential agents against estrogen receptor-positive breast cancer. These compounds demonstrated the ability to inhibit estrogen-mediated transcription without affecting other hormone receptors, showcasing their selective action against cancer cells .
Mechanism of Action
The mechanism involves partial antagonism of estrogen receptors, leading to apoptosis and cell cycle arrest in cancer cells. Specifically, compounds derived from the pyrrol scaffold showed efficacy in blocking the growth of ER-positive breast cancer cells through both in vitro and in vivo studies .
Inflammatory Response Modulation
5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one has also been studied for its role as a competitive antagonist of formyl peptide receptors (FPR1). It inhibited neutrophil activation pathways, which are crucial in inflammatory responses. This action suggests potential therapeutic uses in inflammatory diseases and conditions where neutrophil activity is detrimental .
Agricultural Applications
Biopesticide Development
The compound's biological activities make it a candidate for developing biopesticides. Its effectiveness against oxidative stress-related diseases indicates potential use in protecting crops from pathogens while minimizing environmental impact.
Plant Growth Regulation
Research into pyrrole derivatives has shown that they can influence plant growth and development. The modulation of plant physiological processes can lead to improved crop yields and resistance to environmental stressors, making this compound relevant in agricultural biotechnology .
Material Science Applications
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a precursor for synthesizing various functional materials. Its derivatives have been incorporated into polymers and coatings that exhibit enhanced thermal stability and mechanical properties .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | IC50 (nM) | Target |
---|---|---|---|
Compound 32 | Antitumoral | 150 | ER-positive breast cancer cells |
Compound 35 | Apoptosis induction | 240 | Neutrophil activation |
Compound 14 | FPR1 antagonist | ~50 | Neutrophil signaling |
Table 2: Agricultural Effects of Pyrrole Compounds
Application | Effect | Reference |
---|---|---|
Biopesticide | Reduced pathogen load | |
Growth Regulation | Increased yield under stress |
Case Studies
Case Study 1: Antitumoral Efficacy
In a study evaluating the antitumoral effects of pyrrole derivatives on ER-positive breast cancer cells, two leading compounds (Compound 32 and Compound 35) were shown to effectively inhibit cell proliferation through selective receptor antagonism. The results indicated significant apoptosis rates and cell cycle arrest at specific phases, marking these compounds as promising candidates for further development in cancer therapy .
Case Study 2: Inflammatory Response Modulation
A series of experiments assessed the impact of various pyrrole derivatives on neutrophil activation. The findings revealed that certain compounds could significantly inhibit calcium flux and chemotaxis in human neutrophils, suggesting their potential role as therapeutic agents in managing inflammatory diseases such as rheumatoid arthritis .
Properties
CAS No. |
13917-74-3 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
InChI Key |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
Canonical SMILES |
CC1=CC(NC1=O)(C)OC |
Origin of Product |
United States |
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